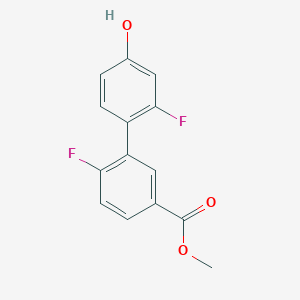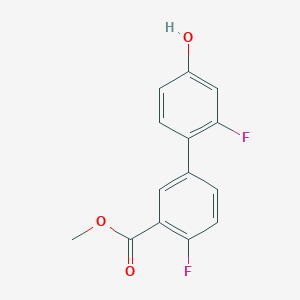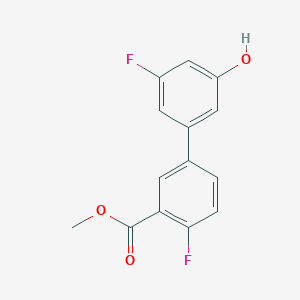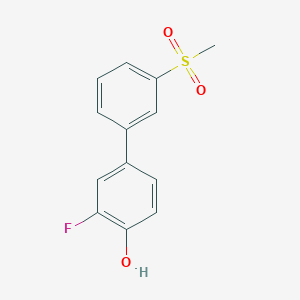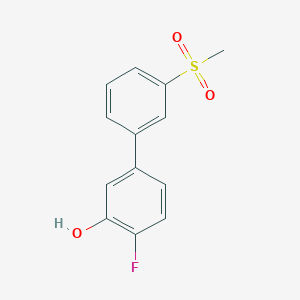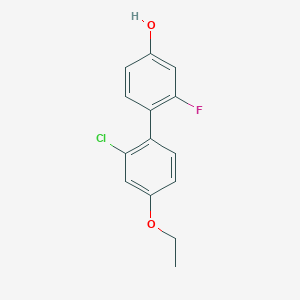
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% (4-CFCP-95) is a synthetic compound belonging to a class of molecules known as phenols. It is a white to off-white crystalline solid with a melting point of 115-118°C. 4-CFCP-95 has been used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is a phenol, and as such, its mechanism of action is based on the reactivity of the phenol group. The phenol group is an electron-rich species, and it can react with a variety of nucleophiles, such as amines, carboxylic acids, and alcohols, to form a variety of products. Additionally, the phenol group can also undergo oxidation reactions, leading to the formation of a variety of products.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a mild irritant to the skin, eyes, and respiratory tract. Additionally, it is known to be toxic to aquatic organisms and can cause adverse effects in fish and other aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is also a relatively toxic compound, and care should be taken when handling and disposing of it.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%. These include further study of its reactivity and its use as a model compound for studying the reactivity of phenols and their derivatives. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could also be conducted on its toxicity and its potential adverse effects on aquatic organisms.
Métodos De Síntesis
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% can be synthesized via a variety of routes. One method involves the reaction of 4-chloro-3-fluorophenol with 3-carbamoyl-4-chlorophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent, such as ethanol, at a temperature of 80-90°C.
Aplicaciones Científicas De Investigación
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the reactivity of phenols and their derivatives, as well as for synthesizing novel compounds. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds.
Propiedades
IUPAC Name |
2-chloro-5-(2-fluoro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-4-1-7(5-10(11)13(16)18)9-3-2-8(17)6-12(9)15/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPHGPKRWMARKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684492 |
Source


|
| Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-28-7 |
Source


|
| Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


